

# Introduction: A Versatile Building Block for Modern Drug Discovery

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## Compound of Interest

Compound Name:	<i>3-Bromo-2,6-difluorophenylboronic acid</i>
CAS No.:	352535-84-3
Cat. No.:	B1284244

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**3-Bromo-2,6-difluorophenylboronic acid** is a synthetically versatile organoboron compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique combination of three key functional moieties on a stable phenyl scaffold: a boronic acid group, a bromine atom, and two fluorine atoms in an ortho/meta relationship.

This trifecta of functionalities makes it an ideal building block for introducing specifically halogenated phenyl rings into more complex molecules. The boronic acid and bromine atom serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine atoms play a critical role in modulating the physicochemical and pharmacokinetic properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity—a strategy widely employed in modern drug design.[1]  
[2]

This guide provides an in-depth look at the core properties of **3-Bromo-2,6-difluorophenylboronic acid**, its primary applications, and a detailed, field-proven protocol for its use in the cornerstone Suzuki-Miyaura cross-coupling reaction.

## Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of **3-Bromo-2,6-difluorophenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	236.81 g/mol	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BBrF <sub>2</sub> O <sub>2</sub>	[3][4]
CAS Number	352535-84-3	[4][5]
Melting Point	122-127 °C	[4][5]
Physical Form	Solid (typically a white to off-white powder)	
Predicted pKa	7.15 ± 0.58	[4]
Predicted Boiling Point	312.9 ± 52.0 °C	[4]

## Safety and Handling

As with all laboratory reagents, proper handling is paramount. **3-Bromo-2,6-difluorophenylboronic acid** is classified as an irritant.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- GHS Precautionary Codes: P261, P280, P302+P352, P305+P351+P338.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

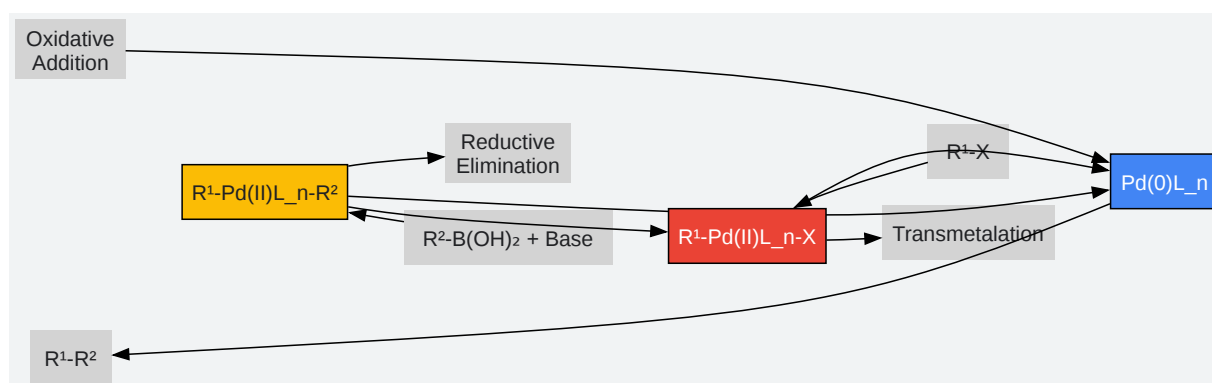
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly between sp<sup>2</sup>-hybridized centers.[7][8] Boronic acids that are

prone to decomposition, such as those with electron-withdrawing fluorine groups, can be challenging substrates.[9] Therefore, a well-designed protocol is essential for success.

## Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this cycle is key to troubleshooting and optimizing the reaction. The fundamental steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The organic moiety from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- **Reductive Elimination:** The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol

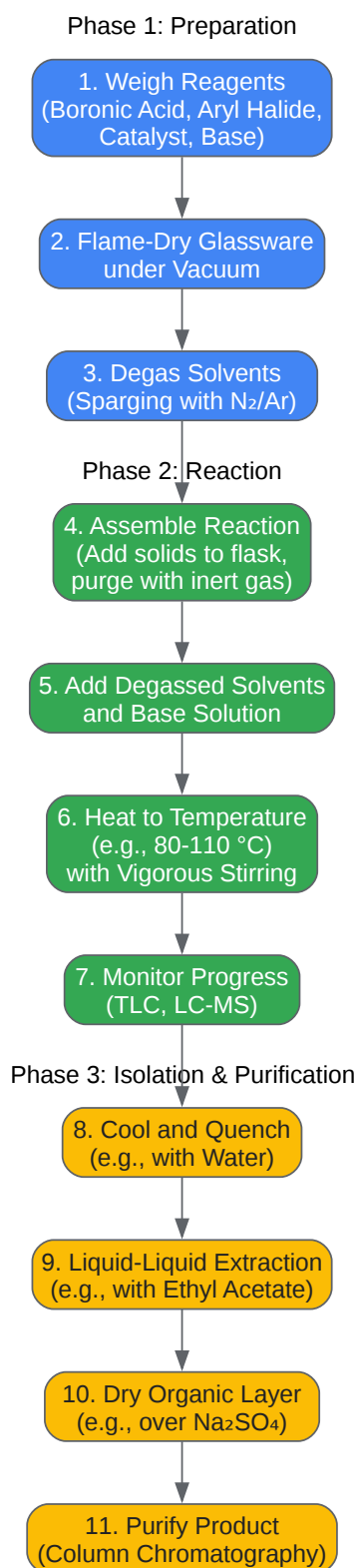
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of **3-Bromo-2,6-difluorophenylboronic acid** with a generic aryl halide.

**Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.**

### Materials:

- **3-Bromo-2,6-difluorophenylboronic acid** (1.2 - 1.5 equivalents)
- Aryl Halide (e.g., 4-iodoanisole) (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 - 3.0 equivalents)
- Solvents: Toluene and Water (e.g., 4:1 ratio), degassed
- Inert Gas (Nitrogen or Argon)
- Standard, flame-dried laboratory glassware (e.g., Schlenk flask)

## Workflow Visualization



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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

## Step-by-Step Procedure:

- **Reagent Preparation:** To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), **3-Bromo-2,6-difluorophenylboronic acid** (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 mmol, 3 mol%), and base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol, 2.0 eq.).
  - **Expert Insight:** Using a slight excess of the boronic acid (1.2-1.5 eq.) helps to drive the reaction to completion and compensates for any potential homo-coupling or protodeboronation side reactions.[\[10\]](#)
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
- **Solvent Addition:** Under a positive pressure of inert gas, add degassed toluene (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.
  - **Expert Insight:** The two-phase solvent system is common. Toluene dissolves the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial activation of the boronic acid to occur at the phase interface.
- **Reaction Execution:** Lower the flask into an oil bath preheated to the desired temperature (typically 80-110 °C). Stir the mixture vigorously to ensure efficient mixing between the two phases.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.
- **Work-up:** Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
- **Isolation:** Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>).

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Applications in Drug and Materials Science

The incorporation of the 3-bromo-2,6-difluorophenyl moiety is a strategic choice in discovery programs.

- Pharmaceutical Development: Fluorine substitution is known to block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability. The ability to use this building block in Suzuki couplings allows for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[\[11\]](#)  
[\[12\]](#)
- Materials Science: The unique electronic properties imparted by the fluorine and bromine atoms make this building block valuable for creating novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors.[\[13\]](#)

## Conclusion

**3-Bromo-2,6-difluorophenylboronic acid** is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined structure provides chemists with a reliable and versatile building block for constructing complex molecular architectures. By understanding its fundamental properties and the mechanistic underpinnings of its primary application in Suzuki-Miyaura coupling, researchers can confidently leverage this compound to accelerate the discovery of new pharmaceuticals and advanced materials.

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